5-amino-3-[(Z)-2-{3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxyphenyl}-1-cyanoethenyl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile
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Overview
Description
5-AMINO-3-[(1Z)-2-{3-BROMO-4-[(2,4-DICHLOROPHENYL)METHOXY]-5-METHOXYPHENYL}-1-CYANOETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE is a complex organic compound with potential applications in various scientific fields This compound features a pyrazole ring substituted with amino, cyano, and hydroxyethyl groups, along with a bromo and dichlorophenyl methoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-AMINO-3-[(1Z)-2-{3-BROMO-4-[(2,4-DICHLOROPHENYL)METHOXY]-5-METHOXYPHENYL}-1-CYANOETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of various substituents through reactions such as nucleophilic substitution, electrophilic addition, and condensation reactions. Specific reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would require scaling up the laboratory synthesis methods while ensuring safety, efficiency, and cost-effectiveness. This involves using large-scale reactors, continuous flow systems, and automated processes to maintain consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of carbonyl compounds.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group yields aldehydes or ketones, while reduction of the cyano group produces primary amines.
Scientific Research Applications
5-AMINO-3-[(1Z)-2-{3-BROMO-4-[(2,4-DICHLOROPHENYL)METHOXY]-5-METHOXYPHENYL}-1-CYANOETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to form various types of chemical bonds, influencing its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-(2,3-Dichlorophenyl)-6-Methoxy-4H-Benzo[h]chromene-3-Carbonitrile: Shares structural similarities but differs in the core ring structure.
5-Amino-3-methylisoxazole: Similar functional groups but a different heterocyclic ring.
Uniqueness
The uniqueness of 5-AMINO-3-[(1Z)-2-{3-BROMO-4-[(2,4-DICHLOROPHENYL)METHOXY]-5-METHOXYPHENYL}-1-CYANOETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE lies in its combination of functional groups and the specific arrangement of atoms, which confer distinct chemical and biological properties not found in similar compounds.
Properties
Molecular Formula |
C23H18BrCl2N5O3 |
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Molecular Weight |
563.2 g/mol |
IUPAC Name |
5-amino-3-[(Z)-2-[3-bromo-4-[(2,4-dichlorophenyl)methoxy]-5-methoxyphenyl]-1-cyanoethenyl]-1-(2-hydroxyethyl)pyrazole-4-carbonitrile |
InChI |
InChI=1S/C23H18BrCl2N5O3/c1-33-20-8-13(6-15(10-27)21-17(11-28)23(29)31(30-21)4-5-32)7-18(24)22(20)34-12-14-2-3-16(25)9-19(14)26/h2-3,6-9,32H,4-5,12,29H2,1H3/b15-6+ |
InChI Key |
HKAFRWWMXCFRHU-GIDUJCDVSA-N |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C(\C#N)/C2=NN(C(=C2C#N)N)CCO)Br)OCC3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C(C#N)C2=NN(C(=C2C#N)N)CCO)Br)OCC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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